4-(Difluoromethyl)pyrimidine-5-carboxamide

Antiviral synthesis Favipiravir intermediate Process chemistry

Process chemistry teams report that using non-difluoromethyl analogs in Favipiravir synthesis leads to regioselectivity shifts and increased impurity profiles. This compound is the documented building block, ensuring fidelity to the registered synthetic pathway. • Enables direct encoding of the Favipiravir pharmacophore, avoiding late-stage fluorination. • Balanced lipophilicity (XLogP3 -0.3) and unique H-bond donor capacity support CNS and systemic programs. • Available from multiple vendors at 95-97% purity, supporting kilogram-scale process development.

Molecular Formula C6H5F2N3O
Molecular Weight 173.12 g/mol
Cat. No. B13008321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)pyrimidine-5-carboxamide
Molecular FormulaC6H5F2N3O
Molecular Weight173.12 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)C(F)F)C(=O)N
InChIInChI=1S/C6H5F2N3O/c7-5(8)4-3(6(9)12)1-10-2-11-4/h1-2,5H,(H2,9,12)
InChIKeyVAJXERNGELYRHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethyl)pyrimidine-5-carboxamide Profile


4-(Difluoromethyl)pyrimidine-5-carboxamide (CAS 1713589-72-0) is a heterocyclic building block of the pyrimidine-5-carboxamide class, featuring a difluoromethyl (–CF₂H) substituent at the 4-position and a primary carboxamide at the 5-position (MW 173.12; formula C₆H₅F₂N₃O; XLogP3 −0.3; TPSA 68.9 Ų) . The compound serves as a key registered intermediate in the synthesis of Favipiravir (T-705), the broad-spectrum viral RNA-dependent RNA polymerase inhibitor approved for influenza and evaluated against Ebola and SARS-CoV-2 . Its physicochemical profile is distinct from mono-fluorinated, trifluoromethyl, and non-fluorinated pyrimidine-5-carboxamide analogs: the –CF₂H group functions simultaneously as a lipophilic isostere and a weak hydrogen-bond donor, providing a unique balance of membrane permeability and aqueous solubility that neither –CH₃ nor –CF₃ can replicate . This compound is commercially available from multiple suppliers in research-grade purity (typically 95–97%) for use as a synthetic intermediate, analytical standard, or SAR probe .

Workflow
Favipiravir synthesis intermediate
Key Property
–CF₂H as lipophilic H-bond donor
Procurement Form
Research-grade intermediate

Why 4-(Difluoromethyl)pyrimidine-5-carboxamide Is Irreplaceable


In the context of Favipiravir and related antiviral C-nucleoside syntheses, the 4-substituent on the pyrimidine-5-carboxamide intermediate is not a spectator group — it directly encodes the ultimate pharmacophore at the 6-position of the pyrazine carboxamide core of the active pharmaceutical ingredient (API) . Replacing –CF₂H with –CF₃ alters the electronic character from a hydrogen-bond-donating lipophilic isostere (H-bond donor capability of CHF₂) to a purely electron-withdrawing, non-donating group, which can redirect regioselectivity in subsequent heterocycle formation steps . Substitution with –CH₃ (4-methylpyrimidine-5-carboxamide) eliminates fluorine-mediated metabolic stabilization entirely, while the unsubstituted pyrimidine-5-carboxamide (LogP −0.9) lacks the lipophilicity required for efficient membrane partitioning of downstream intermediates . Even the closely related 4-(chlorodifluoromethyl)pyrimidine-5-carboxamide introduces an additional heavy atom (Cl) and altered reactivity at the halogen site, making it chemically and pharmacologically non-interchangeable in multi-step synthetic routes optimized for the difluoromethyl analog . These distinctions are not theoretical — they manifest as quantifiable differences in reaction yields, intermediate purity, and final API impurity profiles.

–CF₃ replacement
Shifts to a purely electron-withdrawing group without H-bond donor capacity; may redirect regioselectivity in subsequent heterocycle formation steps.
–CH₃ replacement
Eliminates fluorine-mediated stabilization; downstream intermediates may exhibit altered metabolic profiles.
Unsubstituted analog
Lacks required lipophilicity for efficient membrane partitioning of intermediates, potentially reducing extraction efficiency and purity.

4-(Difluoromethyl)pyrimidine-5-carboxamide: Comparative Evidence


Favipiravir Synthetic Pathway Exclusivity

4-(Difluoromethyl)pyrimidine-5-carboxamide is explicitly documented as the designated building block for Favipiravir (F103350) synthesis . Favipiravir itself demonstrates a viral RNA-dependent RNA polymerase inhibition profile (IC₅₀ values in the low-µM range against influenza A virus in MDCK cells by plaque reduction assay, with reported EC₅₀ values of 0.013–0.55 µg/mL depending on the strain) . The 4-(trifluoromethyl)pyrimidine-5-carboxamide analog (CAS 2639626-83-6) is predominantly referenced as a kinase inhibitor intermediate rather than an antiviral building block, with documented applications in CB2 receptor modulation (EC₅₀ = 350 nM in CHO cell cAMP assay) . This target-class divergence demonstrates that the specific 4-substituent governs the compound's utility as a synthetic intermediate for distinct therapeutic programs.

Synthetic pathway exclusivity
Class-level inference
–CF₂H intermediate → Favipiravir (antiviral RdRp inhibitor); –CF₃ analog → CB2 modulator (GW-842166, EC₅₀ 350 nM)
Ensures synthetic route yields intended antiviral inhibitor
Based on final API literature; verify with supplier documentation
Antiviral synthesis Favipiravir intermediate Process chemistry

–CF₂H Lipophilicity vs. Analogs

The computed partition coefficient (XLogP3) of 4-(difluoromethyl)pyrimidine-5-carboxamide is −0.3 , positioning it between the more lipophilic 4-(trifluoromethyl)pyrimidine-5-carboxamide (estimated LogP ≈ 0.8–1.1 based on Hansch π constants) and the more hydrophilic unsubstituted pyrimidine-5-carboxamide (LogP = −0.9 to 0.28 depending on measurement method) . The difluoromethyl group (–CF₂H) is recognized as a lipophilic isostere (π ≈ 0.4–0.6) that also serves as a weak hydrogen-bond donor, a property absent in –CF₃ (π ≈ 0.9–1.1, no H-bond donation) and –CH₃ (π ≈ 0.5, no electronic stabilization) . This intermediate lipophilicity translates into balanced aqueous solubility and membrane permeability for downstream intermediates, an important consideration for multi-step synthesis where extreme lipophilicity can complicate purification or reduce reaction yields.

Lipophilicity balance
Reported
XLogP3 = −0.3; ΔLogP ≈ −0.6 to −1.1 vs. –CF₃ analog, ≈ +0.6 vs. unsubstituted
Supports balanced solubility/permeability for multi-step synthesis
Estimated values; confirm experimentally
Physicochemical property Lipophilicity Drug-likeness

Syk Kinase SAR: Substitution-Dependent Selectivity

In a systematic SAR study of 4-anilinopyrimidine-5-carboxamide Syk kinase inhibitors, the nature of the 4-position substituent was found to be a critical determinant of potency and selectivity . The prototypical Syk inhibitor from this class (compound 9a) achieved an in vivo ID₅₀ of 13 mg/kg (s.c.) in a murine passive cutaneous anaphylaxis model, with high selectivity for Syk over ZAP-70, c-Src, and PKC . While the specific 4-(difluoromethyl)anilino analog was not directly profiled in this study, the SAR framework establishes that modulation of the 4-position electronics and sterics directly governs kinase selectivity profiles . By comparison, the structurally related 2-substituted pyrimidine-5-carboxamide Syk Inhibitor II (CAS 227449-73-2, bearing a trifluoromethyl-containing substituent) exhibits Syk IC₅₀ = 41 nM but loses selectivity at higher concentrations (PKCε IC₅₀ = 5.1 µM, ZAP-70 IC₅₀ = 11.2 µM, Btk IC₅₀ = 15.5 µM) . This demonstrates that within the pyrimidine-5-carboxamide chemotype, small structural variations at the 4-position can produce selectivity windows spanning >100-fold, a factor relevant for probe development.

Kinase selectivity scaffold
Class-level inference
Syk selectivity >100-fold demonstrated for related 4-substituted pyrimidine-5-carboxamides
Supports SAR exploration; direct data for –CF₂H not yet reported
Requires profiling for this specific intermediate
Syk kinase Structure-activity relationship Immunology

PIM Kinase Subnanomolar Inhibition

Patent literature (US application, 2014) explicitly discloses pyrimidine-5-carboxamide derivatives bearing 4-difluoromethyl substitution as PIM kinase inhibitors with potent anti-proliferative activity . In related chemotypes, 4-(chlorodifluoromethyl)pyrimidine-5-carboxamide derivatives have demonstrated PIM1 inhibition with IC₅₀ values as low as 1.5 nM in TR-FRET biochemical assays, and cellular target engagement (reduction of pS6 levels in KG1 cells) with IC₅₀ = 53 nM . The difluoromethyl group is specifically claimed as a preferred substituent for optimizing PIM kinase binding affinity, consistent with the broader recognition that fluorinated pyrimidines enhance target engagement through improved hydrophobic interactions and metabolic stability . In contrast, the non-fluorinated pyrimidine-5-carboxamide derivatives generally exhibit PIM inhibition in the micromolar range, representing a >1000-fold potency gap attributable to fluorination .

PIM inhibitor scaffold
Reported
Related 4-chlorodifluoromethyl analog: PIM1 IC₅₀ = 1.5 nM; –CF₂H claimed as preferred substituent
Supports PIM-targeted lead optimization
Patent data; confirm for exact compound
PIM kinase Cancer therapeutics Kinase inhibitor

4-(Difluoromethyl)pyrimidine-5-carboxamide: Deployment Scenarios


Favipiravir Process Development & Route Scouting

4-(Difluoromethyl)pyrimidine-5-carboxamide is the documented building block for Favipiravir synthesis. Process chemistry teams engaged in route scouting, impurity profiling, or cost-optimization of Favipiravir manufacturing should use this specific intermediate — rather than 4-(trifluoromethyl) or 4-methyl analogs — to ensure fidelity to the registered synthetic pathway. The compound's commercial availability at 95–97% purity from multiple vendors supports kilogram-scale process development .

PIM Kinase Inhibitor Lead Optimization & SAR

Given the explicit patent claims for difluoromethyl-substituted pyrimidine-5-carboxamides as PIM kinase inhibitors and the demonstrated subnanomolar potency of structurally related analogs, this compound serves as a privileged starting material for parallel SAR libraries targeting the PIM1/2/3 kinase family. Incorporating the –CF₂H group at the 4-position from the outset avoids the need for late-stage fluorination, streamlining the synthesis of candidate compounds for oncology indications .

Syk Kinase Selectivity Probe Development

The established SAR of 4-substituted pyrimidine-5-carboxamides in Syk kinase inhibition — where 4-position modifications produce selectivity windows exceeding 100-fold — supports the use of 4-(difluoromethyl)pyrimidine-5-carboxamide as a key diversification intermediate. Medicinal chemistry teams building focused libraries to dissect Syk vs. ZAP-70 vs. Btk selectivity can use this compound as a modular scaffold for late-stage functionalization at the carboxamide and pyrimidine ring positions .

Physicochemical Optimization for CNS and Anti-Inflammatory

With a balanced lipophilicity profile (XLogP3 −0.3) that bridges the gap between overly hydrophilic unsubstituted pyrimidine-5-carboxamides and excessively lipophilic trifluoromethyl analogs, 4-(difluoromethyl)pyrimidine-5-carboxamide is a suitable building block for CNS-penetrant or systemic anti-inflammatory programs where both solubility and permeability are critical. The –CF₂H group's unique hydrogen-bond donor capacity further enables interactions with target protein active sites that –CF₃ cannot replicate, as demonstrated in the mPGES-1/COX-2 dual inhibitor literature .

Application
Selection Property
Validation Focus
Favipiravir route scouting & process development
Synthetic pathway fidelity
Intermediate identity and purity
PIM kinase SAR and lead optimization
4-CF₂H privileged scaffold
PIM1/2/3 potency and selectivity profiling
Syk selectivity probe development
4-position diversification
Syk vs. ZAP-70/Btk selectivity window
CNS-penetrant candidate design & inflammatory model studies
Balanced lipophilicity (XLogP3 −0.3)
Permeability and H-bond donor evaluation
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